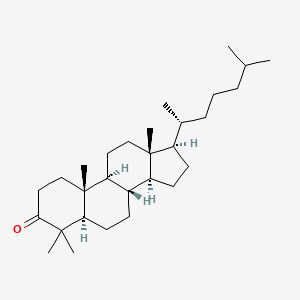

4,4-Dimethylcholestan-3-one, (5alpha)-

Description

Overview of Naturally Occurring Steroidal Ketones

Steroidal ketones are a class of organic compounds characterized by a ketone functional group within a steroid framework. wikipedia.orgbritannica.com This carbonyl group (C=O) is polar, making the carbon atom electrophilic and the oxygen atom nucleophilic, which confers significant reactivity to the molecule. wikipedia.org Ketones are widespread in nature and are integral to many biological processes. libretexts.org

Within the steroid family, many vital molecules are ketones. wikipedia.org This includes numerous hormones that act as crucial signaling molecules in physiology. libretexts.org Examples include progesterone, a key female sex hormone; testosterone, a primary male sex hormone; and cortisone, a glucocorticoid known for its anti-inflammatory properties. britannica.comlibretexts.orglibretexts.org The subtle differences in the structure of these steroidal ketones can lead to vastly different biological activities. libretexts.org Beyond hormones, steroidal alkaloids, which are nitrogen-containing steroids, also represent a significant class of naturally occurring bioactive compounds. nih.gov The presence of the ketone functionality is a recurring motif in these diverse and important natural products.

Structural Significance of the Cholestane (B1235564) Skeleton and 4,4-Dimethyl Substitution

The structural foundation of (5α)-4,4-Dimethylcholestan-3-one is the cholestane skeleton. wikipedia.org This framework consists of a saturated tetracyclic system of four fused rings: three six-membered rings (A, B, and C) and one five-membered ring (D). libretexts.org The term 'cholestane' refers to a C27 steroid. wikipedia.org The "(5α)-" designation specifies the stereochemistry at the junction between the A and B rings. In this configuration, the hydrogen atom at carbon-5 is oriented on the opposite side of the plane (trans) relative to the methyl group at carbon-10. britannica.com This A/B trans-fusion results in a relatively flat and rigid molecular structure, which is a common feature among many natural steroids. libretexts.orgbritannica.com The cholestane structure is notably stable and serves as a crucial biomarker in geology, where its presence in rock records is interpreted as an indicator of ancient animal life, as it is a diagenetic product of cholesterol. wikipedia.org

The "4,4-dimethyl" substitution refers to the presence of two methyl groups on the fourth carbon atom of the A-ring. nih.gov This gem-dimethyl group significantly influences the conformation of the A-ring and the molecule as a whole. X-ray crystallographic studies on related 4,4-dimethyl-steroids have been performed to elucidate their precise three-dimensional structure. rsc.org The presence of these methyl groups can affect the reactivity of the nearby ketone at the C-3 position and has been a target for chemical modification studies. rsc.org

Table 1: Key Structural Features of (5α)-4,4-Dimethylcholestan-3-one

| Feature | Description | Significance |

|---|---|---|

| Core Skeleton | Cholestane (C27) | A saturated tetracyclic ring system providing a rigid structural backbone. libretexts.orgwikipedia.org |

| Stereochemistry | 5α (A/B ring fusion) | Results in a trans-fused, relatively planar, and stable conformation. britannica.com |

| Functional Group | 3-one (Ketone) | A reactive carbonyl group at the C-3 position. wikipedia.orgbritannica.com |

| Substitution | 4,4-Dimethyl | Two methyl groups on the C-4 carbon, influencing molecular conformation and reactivity. rsc.orgrsc.org |

Evolution of Research on (5α)-4,4-Dimethylcholestan-3-one

Research interest in 4,4-dimethylated steroids dates back to the mid-20th century, with early work focusing on the synthesis of hormone analogs and other modified steroids. acs.org Studies from the 1960s described complex synthetic routes to create related 4,4-dimethyl steroid structures, highlighting the chemical challenges and the desire to explore the properties of these modified skeletons. cdnsciencepub.com

By the 1970s, research had progressed to investigate the specific chemical reactivity and conformation of these molecules. Studies focused on the functionalization of the sterically hindered methyl groups at the C-4 position and used techniques like X-ray crystallography to determine the precise conformational effects of this substitution. rsc.orgrsc.org

(5α)-4,4-Dimethylcholestan-3-one is a derivative of 5α-cholestan-3-one, a known mammalian metabolite. nih.gov The parent compound, 5α-cholestan-3-one, is formed in the body via the enzymatic reduction of cholest-4-en-3-one by the enzyme 5α-reductase. researchgate.net The study of (5α)-4,4-Dimethylcholestan-3-one and its analogs provides insight into the structure-activity relationships of steroids and helps to understand how modifications to the basic steroid nucleus affect chemical and physical properties. The compound is cataloged in chemical databases like PubChem, where its spectral and physical data are recorded, indicating its role as a reference compound in modern chemical science. nih.gov

Table 2: Physicochemical Properties of (5α)-4,4-Dimethylcholestan-3-one

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C29H50O | PubChem nih.gov |

| Molecular Weight | 414.7 g/mol | PubChem nih.gov |

| IUPAC Name | (5R,8S,9S,10R,13R,14S,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | PubChem nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C29H50O |

|---|---|

Molecular Weight |

414.7 g/mol |

IUPAC Name |

(5R,8S,9S,10R,13R,14S,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C29H50O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h19-25H,8-18H2,1-7H3/t20-,21+,22-,23+,24+,25+,28-,29-/m1/s1 |

InChI Key |

QVGZIULKEGAMON-YLFAAKNDSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4(C)C)C)C |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4(C)C)C)C |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of 5α 4,4 Dimethylcholestan 3 One

Discovery and Characterization in Plant Species

The presence of (5α)-4,4-Dimethylcholestan-3-one has been documented in a diverse range of plants, from tropical shrubs to common weeds and agricultural staples. The identification of this compound has been largely facilitated by modern analytical techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS), which allows for the separation and identification of individual components within a complex plant extract.

Identification in Schumanniophyton magnificum Extracts

Schumanniophyton magnificum, a plant belonging to the Rubiaceae family, has been the subject of phytochemical research to identify its secondary metabolites. jddtonline.info Studies on the stem bark of this plant have revealed a variety of chemical constituents.

Qualitative phytochemical screening of a methanolic extract of the stem bark of S. magnificum confirmed the presence of alkaloids, flavonoids, polyphenols, sugars, and sterols. phytojournal.com Further chromatographic separation of this extract led to the isolation and identification of specific compounds, including β-sitosterol and noreugenin. phytojournal.com Other research on the leaves, trunk, and roots also identified triterpenoids among other chemical groups. jddtonline.info However, based on the reviewed literature, the specific compound (5α)-4,4-Dimethylcholestan-3-one has not been reported as a constituent of Schumanniophyton magnificum.

Presence in Cyperus iria L. Phytochemical Profiles

Cyperus iria L., commonly known as rice flatsedge, is a weed often found in rice paddies. researchgate.net Despite its status as a weed, phytochemical analysis has shown it to be a source of various bioactive compounds.

A study involving the analysis of a methanolic extract of Cyperus iria L. through Gas Chromatography-Mass Spectrometry (GC-MS) successfully identified fifty-three distinct phytochemical compounds. Among the listed compounds, (5α)-4,4-Dimethylcholestan-3-one was explicitly identified. The identification was based on its mass spectrum, retention time, molecular weight, and peak area in the GC-MS analysis. researchgate.net This finding confirms the natural occurrence of the compound in this particular plant species.

Detection in Helicteres guazumifolia Kunth

Helicteres guazumifolia Kunth, a member of the Malvaceae family, is a plant that has been analyzed for its chemical composition. Research on the leaves of this species has led to the identification of numerous constituents from its non-polar fractions.

In a detailed analysis of the petroleum ether and methanol (B129727) extracts of H. guazumifolia leaves, several compounds were identified using GC-MS. While (5α)-4,4-Dimethylcholestan-3-one itself was not listed, a closely related derivative, cyclic 1,2-ethanediyl acetal (B89532) (5α)-4,4-dimethyl-cholestan-3-one , was identified. nih.gov The presence of this derivative strongly suggests the potential for the parent ketone to be a precursor or co-occurring compound within the plant's metabolic profile. The study highlighted the biosynthesis of diverse chemical families by the plant, including terpenoids and steroids. nih.gov

Occurrence in Rice Varieties

Rice (Oryza sativa L.) is a primary food source globally, and its byproducts, such as rice bran, are known to be rich in various phytochemicals. Extensive research has been conducted to characterize the profile of phytosterols (B1254722) in different rice cultivars.

The primary phytosterols commonly identified in rice and rice bran are β-sitosterol, stigmasterol (B192456), and campesterol (B1663852). nih.govsemanticscholar.orgcholrestore.commdpi.com Studies have quantified these compounds in various rice genotypes, noting significant variability in their concentrations. mdpi.com For instance, one study found that the β-sitosterol content in certain rice genotypes could be as high as 40,035 µg/g of dry weight. mdpi.com While these findings establish rice as a significant source of phytosterols, the available scientific literature does not indicate the detection of (5α)-4,4-Dimethylcholestan-3-one in the analyzed rice varieties.

Interactive Table: Documented Presence of (5α)-4,4-Dimethylcholestan-3-one and Related Compounds in Plants

| Plant Species | Compound Identified | Part Analyzed | Method of Identification | Reference |

| Schumanniophyton magnificum | Not Detected (other sterols like β-sitosterol present) | Stem Bark, Leaves, Roots | Phytochemical Screening, Chromatographic Separation | jddtonline.infophytojournal.com |

| Cyperus iria L. | (5α)-4,4-Dimethylcholestan-3-one | Whole Plant | GC-MS | researchgate.net |

| Helicteres guazumifolia Kunth | cyclic 1,2-ethanediyl acetal (5α)-4,4-dimethyl-cholestan-3-one | Leaves | GC-MS, NMR | nih.gov |

| Oryza sativa L. (Rice) | Not Detected (other phytosterols like β-sitosterol, stigmasterol, campesterol present) | Rice Bran, Whole Grain | LC/APCI-TOF-MS, GC-MS | semanticscholar.orgmdpi.com |

Isolation Techniques from Biological Matrices

The extraction and purification of (5α)-4,4-Dimethylcholestan-3-one from plant sources rely on standard phytochemical methodologies. These processes are designed to separate the compound of interest from the complex mixture of chemicals present in the raw plant material.

Solvent Extraction and Chromatographic Purification Strategies

The initial step in isolating (5α)-4,4-Dimethylcholestan-3-one from plant tissue involves solvent extraction . The choice of solvent is critical and is based on the polarity of the target compound. As a steroidal ketone, (5α)-4,4-Dimethylcholestan-3-one is a relatively non-polar molecule. Therefore, non-polar to moderately polar solvents are typically employed.

In the studies where the compound or its derivative was identified, the extraction process often involved maceration of the dried and powdered plant material with solvents such as petroleum ether, methanol, or a sequence of solvents with increasing polarity. researchgate.netnih.gov For example, in the analysis of Helicteres guazumifolia, the dried leaves were first extracted with petroleum ether, and the residue was then re-extracted with methanol. nih.gov

Following extraction, the crude extract, which contains a multitude of compounds, undergoes chromatographic purification . This is a crucial step to isolate the specific molecule of interest.

Column Chromatography (CC): This technique is frequently used for the initial separation of the crude extract into fractions. The extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel. A mobile phase, consisting of a solvent or a mixture of solvents, is then run through the column. nih.gov By gradually increasing the polarity of the mobile phase (gradient elution), different compounds are eluted at different times, allowing for their separation into fractions.

Thin-Layer Chromatography (TLC): TLC is often used to monitor the separation achieved by column chromatography and to identify fractions containing the target compound. nih.gov Fractions with similar TLC profiles are combined for further purification. Preparative TLC can also be used to purify small amounts of a compound. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This powerful analytical technique is used for the final identification and quantification of the isolated compound. The sample is vaporized and separated based on its boiling point and interaction with the chromatography column. The separated components are then fragmented and analyzed by a mass spectrometer, which provides a unique mass spectrum that acts as a chemical fingerprint for identification. researchgate.netnih.gov This was the definitive method used to confirm the presence of (5α)-4,4-Dimethylcholestan-3-one in Cyperus iria and its acetal derivative in Helicteres guazumifolia. researchgate.netnih.gov

Methodological Advances in Natural Product Isolation

The isolation of specific steroids like (5α)-4,4-Dimethylcholestan-3-one from complex natural mixtures has been significantly enhanced by advancements in chromatographic and spectroscopic techniques.

Historically, the separation of steroids relied on methods such as fractional crystallization and basic column chromatography. The isolation of decortinone from Codium decorticatum involved initial solvent extraction with ethyl acetate, followed by separation using chromatographic techniques available at the time. scialert.net

Modern approaches to natural product isolation offer far greater resolution and efficiency. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are now standard methods for the separation of steroids. nih.gov For non-volatile compounds like steroidal ketones, derivatization techniques are often employed to increase their volatility for GC analysis. nih.gov

A significant advancement is the use of multi-dimensional chromatography, such as two-dimensional liquid chromatography (2D-LC) and two-dimensional gas chromatography (2D-GC). These techniques utilize columns with different separation mechanisms to dramatically increase the resolving power, which is essential for separating structurally similar steroids from complex biological matrices. scielo.org.mx

Furthermore, the coupling of chromatographic systems with sophisticated detectors, particularly mass spectrometry (MS), has revolutionized the identification process. Techniques like GC-MS and LC-MS allow for the direct identification of compounds as they are separated, based on their mass-to-charge ratio and fragmentation patterns. This hyphenated approach provides a high degree of certainty in structure elucidation, even for compounds present in minute quantities.

The general workflow for isolating a steroidal ketone from a natural source today would typically involve the following steps:

Extraction: The organism is harvested, dried, and ground. The powdered material is then extracted with a sequence of solvents of increasing polarity to create a crude extract.

Fractionation: The crude extract is subjected to preliminary separation using techniques like solid-phase extraction (SPE) or column chromatography with a variety of stationary phases (e.g., silica gel, reversed-phase C18).

Purification: The fractions containing the target compound are further purified using high-resolution techniques like preparative HPLC. The choice of column and mobile phase is critical and is often optimized at an analytical scale first.

Structure Elucidation: The pure compound is then analyzed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy to confirm its chemical structure.

Table 2: Advanced Methodologies in Steroid Isolation

| Technique | Principle | Application in Steroid Isolation |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | High-resolution separation of individual steroids from complex mixtures. |

| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Analysis of volatile steroids or non-volatile steroids after derivatization. |

| Two-Dimensional Liquid Chromatography (2D-LC) | Utilizes two columns with different separation mechanisms for enhanced resolution. | Separation of highly complex steroid mixtures that are intractable by single-dimension LC. |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Identification and structural elucidation of isolated steroids. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. | Definitive structure determination of novel and known steroid compounds. |

Biosynthesis and Metabolic Transformations of 5α 4,4 Dimethylcholestan 3 One

Precursor Pathways in Sterol Biogenesis

The journey to cholesterol and other vital sterols from their initial building blocks is a multi-step process involving a cascade of enzymatic reactions. Within this pathway, 4,4-dimethylsterols, including (5α)-4,4-Dimethylcholestan-3-one, play a crucial, albeit transient, role.

Relationship to Cholesterol Biosynthetic Intermediates

The biosynthesis of cholesterol is a complex process that begins with acetyl-CoA and proceeds through numerous intermediates. nih.govguidetopharmacology.org A key precursor in this pathway is lanosterol (B1674476), the first sterol intermediate. nih.govguidetopharmacology.org The conversion of lanosterol to cholesterol involves the removal of three methyl groups, the reduction of double bonds, and the migration of a double bond. researchgate.net

The formation of (5α)-4,4-Dimethylcholestan-3-one is intricately linked to the early stages of the post-lanosterol pathway. Specifically, it arises from 4,4-dimethyl sterol precursors. The pathway can proceed via two main branches, the Bloch and Kandutsch-Russell pathways, which differ in the timing of the reduction of the Δ24 double bond in the side chain. mdpi.com Regardless of the specific branch, the removal of the two methyl groups at the C4 position is a fundamental step.

The direct precursor to the formation of the 3-oxo group in 4,4-dimethylcholestane is its 3β-hydroxy counterpart. The enzymatic oxidation of this hydroxyl group is a critical step in the C4-demethylation process.

Role of 4,4-Dimethylsterols in Eukaryotic Sterol Metabolism

4,4-Dimethylsterols are essential, yet transient, intermediates in the biosynthesis of functional sterols like cholesterol in animals, ergosterol (B1671047) in fungi, and phytosterols (B1254722) in plants. mdpi.com Their primary role is to serve as substrates for the C4-demethylation complex, a group of enzymes responsible for the sequential removal of the two methyl groups at the C4 position. mdpi.com

The accumulation of 4,4-dimethylsterols, often due to genetic defects in the C4-demethylation enzymes, can lead to various cellular and developmental issues, highlighting their importance in maintaining cellular homeostasis. mdpi.com Beyond their role as metabolic intermediates, some studies suggest that certain 4,4-dimethylsterols may have specific physiological activities. mdpi.com

Enzymatic Conversion and Regulation

The transformation of 4,4-dimethylsterols is governed by a sophisticated enzymatic complex that ensures the precise and controlled removal of the C4 methyl groups. This process is tightly regulated to meet the cell's demand for cholesterol and other sterols.

Characterization of Sterol C4-Methyltransferases and Oxidases

The removal of the C4 methyl groups is initiated by a sterol-C4-methyl oxidase (SMO) . mdpi.compnas.org This enzyme, also known as SC4MOL, is a key player in the C4-demethylation complex. nih.gov It catalyzes the oxidation of the 4α-methyl group of a 4,4-dimethylsterol. mdpi.com

The activity of SMO is a rate-limiting step in the C4-demethylation process. researchgate.net The regulation of SMO is crucial for controlling the flow of intermediates through the cholesterol biosynthesis pathway. nih.gov Studies have shown that the levels of SC4MOL are regulated by sterols, with sterol depletion leading to stabilization of the protein and sterol excess promoting its degradation. nih.gov This feedback mechanism helps to maintain cholesterol homeostasis. The E3 ubiquitin ligase MARCHF6 has been identified as a key regulator that targets SC4MOL for degradation by the proteasome. nih.gov

Mechanistic Studies of 3-Oxo Sterol Formation

The formation of a 3-oxo sterol, such as (5α)-4,4-Dimethylcholestan-3-one, is a critical step in the C4-demethylation pathway. This reaction is catalyzed by a 3β-hydroxysteroid dehydrogenase/C4-decarboxylase (3β-HSD/D) . mdpi.compnas.org

The reaction mechanism involves the oxidation of the 3β-hydroxyl group of the sterol intermediate to a 3-keto group. pnas.org This oxidation is coupled with the decarboxylation of the C4-carboxyl group that was previously formed by the action of SMO. pnas.org The formation of the 3-oxo intermediate is essential for the subsequent removal of the first C4-methyl group as CO2. researchgate.net

The enzyme responsible for this step is a bifunctional protein that possesses both dehydrogenase and decarboxylase activity. pnas.org In humans, there are two isozymes of 3β-HSD, encoded by the HSD3B1 and HSD3B2 genes.

Downstream Metabolites and Conjugates

Following its formation, (5α)-4,4-Dimethylcholestan-3-one undergoes further enzymatic modifications to continue its journey towards becoming a mature sterol.

The 3-oxo group of (5α)-4,4-Dimethylcholestan-3-one is subsequently reduced back to a 3β-hydroxyl group by a 3-ketosteroid reductase (3-KSR) , also known as HSD17B7. nih.govresearchgate.net This step regenerates the hydroxyl group necessary for the next round of C4-demethylation.

The resulting product, a 4α-monomethylsterol, then serves as a substrate for the second round of C4-demethylation. This involves the same trio of enzymatic activities: oxidation of the remaining methyl group by SMO, followed by the action of 3β-HSD/D to form another 3-oxo intermediate, and finally reduction by 3-KSR to yield a 4-desmethylsterol. mdpi.comresearchgate.net

The final 4-desmethylsterol, now lacking both C4-methyl groups, will undergo further modifications, including isomerization and reduction of double bonds, to ultimately form cholesterol. researchgate.net The specific downstream pathway can vary, leading to a variety of essential sterol end-products.

Formation of Steryl Glycosides and Esters

The conversion of sterols and related compounds into their glycosylated or esterified forms is a common metabolic route in various organisms. These modifications can alter the physicochemical properties of the parent molecule, affecting its solubility, transport, and biological activity.

Steryl Glycosides:

The formation of steryl glycosides involves the attachment of a sugar moiety, typically glucose, to the hydroxyl group of a sterol. This reaction is catalyzed by enzymes known as glycosyltransferases. While direct evidence for the glycosylation of (5α)-4,4-Dimethylcholestan-3-one is not prominently documented, the existence of sterol glycosyltransferases with broad substrate specificity suggests that related compounds can undergo this transformation. nih.gov For instance, lanosterol, a precursor in cholesterol biosynthesis with a similar 4,4-dimethylated A-ring, has been found in glycosylated forms in certain plants. nih.gov

The enzymatic process for the formation of a hypothetical steryl glycoside from a reduced form of (5α)-4,4-Dimethylcholestan-3-one would likely follow the general mechanism of glycosyltransferases, utilizing a nucleotide-sugar donor.

Table 1: Hypothetical Glycosylation of (5α)-4,4-Dimethylcholestan-3-ol

| Reactant | Enzyme | Product | Sugar Donor |

| (5α)-4,4-Dimethylcholestan-3β-ol | Glycosyltransferase | (5α)-4,4-Dimethylcholestan-3β-yl-glycoside | UDP-Glucose |

It is important to note that the 3-keto group of (5α)-4,4-Dimethylcholestan-3-one would likely need to be reduced to a hydroxyl group before glycosylation could occur, as glycosyltransferases typically act on hydroxyl acceptors.

Steryl Esters:

The esterification of steroids with fatty acids is another significant metabolic pathway, catalyzed by enzymes such as acyl-CoA:cholesterol acyltransferases (ACAT) and lecithin:cholesterol acyltransferase (LCAT). oup.comoup.com These enzymes facilitate the formation of a fatty acid ester at a hydroxyl group on the steroid nucleus. Similar to glycosylation, the 3-keto group of (5α)-4,4-Dimethylcholestan-3-one would necessitate reduction to a 3-hydroxyl group to serve as a substrate for these esterifying enzymes.

Further Oxidative or Reductive Transformations

The core structure of (5α)-4,4-Dimethylcholestan-3-one contains functional groups and carbon positions that are susceptible to further enzymatic oxidation or reduction. These transformations are key steps in the catabolism and modification of steroidal compounds.

Oxidative Transformations:

The oxidation of 4,4-dimethyl sterols is a critical process in the biosynthesis of cholesterol, involving the removal of the methyl groups at the C-4 position. nih.govnih.gov This process is catalyzed by a complex of enzymes, including a sterol-4α-carboxylate 3-dehydrogenase. While (5α)-4,4-Dimethylcholestan-3-one itself is a saturated ketone, its precursors and potential metabolites with a 3-hydroxyl group could undergo oxidative demethylation.

The general sequence for the oxidative removal of the 4,4-dimethyl groups involves a series of oxidation steps, ultimately leading to the formation of a 4α-carboxylic acid, followed by decarboxylation. nih.gov

Table 2: Potential Oxidative Metabolites from a Reduced Precursor

| Substrate | Transformation | Potential Product |

| (5α)-4,4-Dimethylcholestan-3β-ol | C-4 Methyl Oxidation | 4β-Methyl-4α-hydroxymethyl-5α-cholestan-3β-ol |

| 4β-Methyl-4α-hydroxymethyl-5α-cholestan-3β-ol | Further Oxidation | 4β-Methyl-4α-carboxy-5α-cholestan-3β-ol |

Additionally, other positions on the steroid nucleus could be subject to hydroxylation by cytochrome P450 monooxygenases, a common reaction in steroid metabolism that increases their polarity and facilitates excretion.

Reductive Transformations:

The 3-keto group of (5α)-4,4-Dimethylcholestan-3-one is a prime target for reductive enzymes. Aldo-keto reductases (AKRs) are a superfamily of enzymes known to catalyze the reduction of keto-steroids. nih.gov Specifically, 3-ketosteroid reductases can convert the 3-oxo group to a 3α- or 3β-hydroxyl group, with the stereochemistry of the product being dependent on the specific enzyme. nih.gov

Research on the reduction of the related compound 5α-cholestan-3-one has shown that it can be converted to both 5α-cholestan-3α-ol and 5α-cholestan-3β-ol by liver microsomal preparations. nih.gov This suggests that (5α)-4,4-Dimethylcholestan-3-one could undergo similar reductive metabolism.

Table 3: Potential Reductive Metabolites of (5α)-4,4-Dimethylcholestan-3-one

| Substrate | Enzyme Superfamily | Potential Product |

| (5α)-4,4-Dimethylcholestan-3-one | Aldo-keto reductases (AKRs) | (5α)-4,4-Dimethylcholestan-3α-ol |

| (5α)-4,4-Dimethylcholestan-3-one | Aldo-keto reductases (AKRs) | (5α)-4,4-Dimethylcholestan-3β-ol |

The resulting 3-hydroxy metabolites would then be available for the aforementioned glycosylation and esterification reactions.

Biological Roles and Molecular Interactions of 5α 4,4 Dimethylcholestan 3 One

Bioactivity Profiles in Cellular and Organismal Models

(5α)-4,4-Dimethylcholestan-3-one has been identified as a constituent in various plant extracts. While the bioactivity of the compound itself is an area of ongoing research, its presence in these extracts provides context for its potential pharmacological relevance.

Anti-inflammatory Properties in General Biological Extracts

(5α)-4,4-Dimethylcholestan-3-one has been detected in the ethanolic extracts of plants such as Gomphrena globosa and Cyperus iria researchgate.netsemanticscholar.org. Scientific analyses of these plant extracts suggest a complex profile of phytochemicals that may contribute to anti-inflammatory effects researchgate.netsemanticscholar.org. Similarly, it has been identified in the leaves of Helicteres guazumifolia, a genus known to contain compounds with various biological activities phytojournal.com.

However, it is important to note that while these extracts are associated with potential anti-inflammatory properties, direct studies isolating (5α)-4,4-Dimethylcholestan-3-one and confirming its specific contribution to these effects have not been detailed in the available literature. A recent study on the broader class of 4,4-dimethylsterols (DMS) suggested they may exhibit anti-inflammatory properties, though this was not the primary focus of the research nih.gov.

Other Pharmacological Effects in Botanical Extracts

Beyond general anti-inflammatory potential, the broader class of 4,4-dimethylsterols (DMS), to which (5α)-4,4-Dimethylcholestan-3-one belongs, has been investigated for other pharmacological effects. A 2024 study demonstrated that DMS can reduce fat accumulation. This effect is thought to occur through the inhibition of fatty acid amide hydrolase nih.gov.

The identification of (5α)-4,4-Dimethylcholestan-3-one in various plant extracts suggests its coexistence with a multitude of other bioactive compounds, including other terpenoids, steroids, and phenolics, which are associated with a wide range of ethnomedical uses researchgate.netphytojournal.com.

| Botanical Source | Associated General Bioactivities of Extract |

| Gomphrena globosa Linn | Anti-cancer, antioxidant, anti-inflammatory, antipyretic researchgate.net |

| Cyperus iria L. | Antioxidant, antimicrobial, anticancer, anti-inflammatory semanticscholar.org |

| Helicteres guazumifolia Kunth | General pharmacological potential attributed to terpenoids, sterols, and phenolics phytojournal.com |

Metabolite Function in Diverse Organisms

(5α)-4,4-Dimethylcholestan-3-one is a member of the 4,4-dimethylsterol family, which serve as crucial intermediates in the biosynthesis of essential sterols across different eukaryotic kingdoms.

Identification as a Mammalian Metabolite

In mammals, 4,4-dimethylsterols are key intermediates in the complex biosynthetic pathway that converts lanosterol (B1674476) into cholesterol nih.gov. This multi-step process involves the sequential removal of methyl groups from the C4 position of the sterol backbone. Therefore, 4,4-dimethylsterols like (5α)-4,4-Dimethylcholestan-3-one are recognized as endogenous mammalian metabolites. Certain 4-methylsterols have also been identified as meiosis-activating sterols (MAS), highlighting their role as important signaling molecules in mammalian reproductive biology nih.gov. The related compound 5α-cholestan-3-one is also confirmed to be a mammalian metabolite nih.gov.

Presence in Yeast (Saccharomyces cerevisiae) Metabolism

The sterol metabolic pathway in the yeast Saccharomyces cerevisiae is fundamental to its cellular function, leading to the production of ergosterol (B1671047), the primary sterol in fungal cell membranes mdpi.com. This pathway also begins with lanosterol, a 4,4-dimethylsterol nih.gov. Consequently, compounds with the 4,4-dimethylcholestane skeleton are integral intermediates in yeast sterol metabolism. The proper synthesis and balance of sterols are essential for maintaining the structure and function of the plasma membrane and organelles in yeast mdpi.comnih.gov. The study of sterol biosynthesis in S. cerevisiae serves as a valuable model for understanding these conserved pathways in other eukaryotes portlandpress.commdpi.comoup.com.

| Organism Type | Metabolic Role of 4,4-Dimethylsterols | Key End-Product |

| Mammals | Biosynthetic intermediates (C4-SBIs) | Cholesterol nih.gov |

| Yeast (S. cerevisiae) | Biosynthetic intermediates | Ergosterol nih.govnih.gov |

Significance in Mouse Metabolome

While direct research on (5α)-4,4-Dimethylcholestan-3-one in the mouse metabolome is specific, the presence of structurally related compounds highlights the importance of dimethylated cholestan derivatives in murine systems. For instance, 4,4-Dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol has been identified as a metabolite in mice. nih.gov This indicates that the metabolic pathways for processing sterols with dimethyl groups at the C-4 position exist and are active in mice.

Sterol lipids, as a class, are crucial for maintaining proper physiological functions in mammals. nih.gov In the mouse brain, a diverse array of sterol lipids is present, and their metabolism is vital for cellular and systemic functions. nih.gov Dysregulation of sterol lipid metabolism has been implicated in a variety of diseases, underscoring the importance of understanding the roles of individual sterol compounds. nih.gov The study of the mouse metabolome in relation to sterol lipids can provide insights into human health and disease due to the significant conservation of metabolic pathways.

Subcellular Localization and Pathway Integration

The specific subcellular localization of (5α)-4,4-Dimethylcholestan-3-one has not been extensively documented. However, based on the known behavior of other sterols and lipids, its distribution and pathway integration can be inferred.

Distribution within Cytoplasm, Endoplasmic Reticulum, and Membranes

The endoplasmic reticulum (ER) is the primary site for the synthesis of most lipids, including sterols. nih.govplos.org From the ER, these lipids are distributed to other cellular membranes through both vesicular and non-vesicular transport mechanisms. nih.govplos.org It is highly probable that (5α)-4,4-Dimethylcholestan-3-one, as a sterol, is synthesized in the ER and subsequently transported to other organelles.

The cytoplasm contains membraneless organelles, such as P-bodies and stress granules, which are involved in mRNA regulation. nih.gov The endoplasmic reticulum has been shown to interact with these structures at contact sites, potentially influencing their biogenesis and fission. nih.gov While a direct interaction with (5α)-4,4-Dimethylcholestan-3-one is not established, the general principle of ER-mediated regulation of cytoplasmic components is an active area of research.

Membrane contact sites (MCSs) between the ER and the plasma membrane (PM) are crucial for lipid homeostasis. plos.org These sites facilitate the non-vesicular transport of lipids and are involved in coordinating lipid synthesis in the ER with the needs of the PM. plos.org Given that sterols are major components of the plasma membrane, it is plausible that (5α)-4,4-Dimethylcholestan-3-one is transported to the PM via these ER-PM contact sites.

Interplay with Lipid Map Sterol Lipid Classes

The LIPID MAPS (Lipid Metabolites and Pathways Strategy) classification system provides a standardized framework for organizing the vast array of lipid structures. nih.gov Sterol lipids (ST) are one of the major categories, further divided into subclasses based on their structure and function. nih.govnih.gov

Based on its chemical structure, (5α)-4,4-Dimethylcholestan-3-one belongs to the main class of Sterols (ST01). More specifically, it can be categorized under the subclass of Cholesterol and derivatives (ST0101). The LIPID MAPS Structure Database contains numerous examples of related sterols, highlighting the diversity within this class. lipidmaps.org

The interplay between different sterol lipid classes is a complex and vital aspect of cellular metabolism. The conversion of one sterol to another, and their respective concentrations in different membranes, are tightly regulated processes. Aberrant sterol lipid metabolism is associated with physiological dysfunctions, particularly in the brain. nih.gov Comprehensive profiling of sterol lipids is therefore essential for understanding their roles in health and disease. nih.gov While the specific interactions of (5α)-4,4-Dimethylcholestan-3-one with other sterol classes are not detailed in the available literature, its position within the broader network of sterol metabolism suggests it is subject to the same regulatory mechanisms that govern the synthesis, transport, and distribution of other sterols.

Synthetic Methodologies and Structure Activity Relationship Sar of 5α 4,4 Dimethylcholestan 3 One Analogues

Chemical Synthesis Approaches

The construction of modified steroids such as (5α)-4,4-Dimethylcholestan-3-one and its analogues relies on sophisticated chemical strategies that can introduce specific functional groups and stereocenters onto a pre-existing steroidal framework.

Derivatization from Precursor Cholestane (B1235564) Structures

The most common approach to synthesizing complex steroids is through the chemical modification of readily available natural sterols, such as cholesterol. The synthesis of the 4,4-dimethylcholestane skeleton often begins with a suitable cholestane precursor. For instance, the synthesis of 4,4-dimethyl-3α,5-cyclocholestan-6-one has been achieved starting from 4,4-dimethylcholesteryl acetate. cdnsciencepub.com This process involves multiple steps, including cis-hydroxylation with osmium tetroxide to yield a triol monoacetate, followed by oxidation and subsequent reactions to achieve the desired structure. cdnsciencepub.com

Another relevant synthesis is that of 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol, which serves as an intermediate in sterol biosynthesis. This compound was synthesized in six steps from 3β-acetoxy-4,4-dimethyl-5α-cholest-8(14)-en-15-one. nih.gov The 3β-ol product of this synthesis can be readily oxidized to the corresponding 3-ketone, demonstrating a viable pathway to A-ring substituted 4,4-dimethylcholestanones. These multi-step syntheses highlight a common strategy: leveraging the inherent stereochemistry of a natural product and applying a sequence of reactions to build the desired functionality.

The general process of creating derivatives from a cholestane precursor can be summarized in the following table.

| Starting Material | Key Transformation(s) | Product Type |

| 4,4-Dimethylcholesteryl Acetate | cis-Hydroxylation, Oxidation, Cyclization | 4,4-Dimethyl-3α,5-cyclocholestan-6-one cdnsciencepub.com |

| 3β-Acetoxy-4,4-dimethyl-5α-cholest-8(14)-en-15-one | Multi-step reduction and modification | 4,4-Dimethyl-5α-cholesta-8,14,24-trien-3β-ol nih.gov |

| Cholesterol | Diagenesis (Natural Process) | Cholestane wikipedia.org |

| Cholest-4-en-3-one | Enzymatic 5α-reduction | 5α-Cholestan-3-one researchgate.net |

Regioselective and Stereoselective Synthesis of Steroidal Ketones

Achieving regioselectivity (controlling the position of a chemical reaction) and stereoselectivity (controlling the 3D orientation of the resulting atoms) is paramount in steroid synthesis. The introduction of a ketone at the C-3 position is a common transformation. Enzymes, in particular, offer exceptional selectivity. For example, 3-ketosteroid Δ¹-dehydrogenases are used in the pharmaceutical industry to regioselectively introduce a double bond between C1 and C2 of a 3-ketosteroid. nih.govacs.org Similarly, the enzyme cholest-4-en-3-one 5α-reductase, found in rat liver, catalyzes the conversion of cholest-4-en-3-one to 5α-cholestan-3-one, establishing the characteristic trans-fused A/B ring junction stereochemistry. researchgate.net

Chemical methods have also been developed for selective transformations. The regioselective dehydrogenation of 3-keto-steroids to form α,β-unsaturated ketones can be achieved using reagents like o-iodoxybenzoic acid (IBX) with trifluoroacetic acid catalysis. dntb.gov.ua Furthermore, the synthesis of cortisone, a complex steroid, involved a "remarkably regioselective aldol (B89426) condensation" to form the D-ring, showcasing how classic organic reactions can be applied with high stereochemical control within a rigid steroidal system. libretexts.org For modifications on the A-ring, reagents like caesium fluoroxysulfate have been used for the regiospecific synthesis of 4-fluoro-Δ⁴,3-keto steroids, demonstrating that specific positions can be targeted for functionalization. rsc.org

Design and Synthesis of 4,4-Dimethylcholestane Derivatives

The design of novel steroid analogues often involves introducing various substituents to probe biological interactions or modifying the steroidal core itself by incorporating heteroatoms or cleaving rings.

Introduction of Varied Substituents at C-4 and Other Positions

The introduction of the gem-dimethyl group at the C-4 position significantly alters the conformation and steric environment of the A-ring. Syntheses of these compounds, such as those starting from 4,4-dimethylcholesteryl acetate, inherently provide a scaffold upon which further modifications can be made. cdnsciencepub.com For example, once the 4,4-dimethyl-5α-cholestan-3-one core is established, other positions on the B, C, and D rings or the side chain can be functionalized using the wide armamentarium of steroid chemistry. This could include hydroxylation, halogenation, or alkylation at various other positions, with the aim of altering receptor binding affinity or metabolic stability. uomustansiriyah.edu.iq The primary challenge often lies in achieving the initial C-4 dialkylation on a precursor like 5α-cholestan-3-one.

Preparation of Aza-steroids and Seco-steroids

Aza-steroids , where a carbon atom in the steroid skeleton is replaced by a nitrogen atom, represent a significant class of modified steroids. The introduction of nitrogen can impart novel biological properties. Syntheses of various aza-steroids based on the cholestane framework have been reported, including 3-Aza-A-homo-5α-cholestane and related compounds where the nitrogen is incorporated into an expanded A-ring. rsc.orgrsc.org

Seco-steroids are another major class of derivatives in which one of the rings of the steroid nucleus has been cleaved. wikipedia.org This ring-opening strategy can lead to more flexible molecules with distinct biological activities. A relevant example is the synthesis of 4α-methyl-2,3-seco-5α-cholestane-2,3-diol, which was prepared from cholesterol. nih.gov This synthesis demonstrates that a C-4 methylated cholestane can be converted into a seco-steroid by cleaving the bond between C-2 and C-3. nih.gov

The general approaches are outlined below:

Table of Aza- and Seco-steroid Synthesis Approaches| Derivative Class | Synthetic Approach | Precursor Example | Resulting Structure Example |

|---|---|---|---|

| Aza-steroid | Ring expansion and nitrogen incorporation (e.g., Beckmann rearrangement of an oxime) | A-ring or B-ring ketones | 3-Aza-A-homo-5α-cholestane rsc.org |

| Seco-steroid | Oxidative cleavage of a C-C bond in a ring | Cholesterol | 4α-Methyl-2,3-seco-5α-cholestane-2,3-diol nih.gov |

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are crucial for understanding how the specific chemical features of a molecule contribute to its biological effect. For steroids, SAR studies correlate modifications at different positions of the cholestane nucleus with changes in biological activity.

While specific SAR studies on (5α)-4,4-Dimethylcholestan-3-one are not widely documented in publicly available literature, general principles from related steroidal ketones provide valuable insights. The 3-keto group, often in conjugation with a Δ⁴ double bond, is essential for the activity of many corticosteroids. researchgate.net Modifications across the steroid skeleton have predictable effects on activity. For example, in anabolic steroids, removing the C-3 ketone can drastically decrease androgen receptor agonist activity. wikipedia.org

The introduction of substituents can fine-tune activity. In corticosteroids, halogenation at the 6α and 9α positions is known to enhance glucocorticoid potency. researchgate.net For anabolic steroids, substitutions at the C2 or C4 positions can influence metabolic stability and activity. wikipedia.org The gem-dimethyl group at C-4 in the title compound would be expected to sterically influence the A-ring's interaction with a receptor pocket, potentially altering binding affinity or selectivity compared to an unsubstituted steroid.

A stringent SAR has been established for steroids that interact with the GABA-A receptor. The essential structural features for this activity include a 5α-reduced pregnane (B1235032) skeleton, a hydroxyl group at C-3 in the α-position, and a ketone at C-20. nih.gov This demonstrates that specific stereochemistry and functional group placement are critical determinants of activity.

The table below summarizes key SAR findings for various classes of steroids, which can be extrapolated to hypothesize about the properties of 4,4-dimethylcholestane analogues.

Summary of General Steroid SAR| Position/Modification | Effect on Activity | Steroid Class Example |

|---|---|---|

| A-Ring | ||

| 3-Keto Group | Often essential for activity. researchgate.net | Corticosteroids |

| 1,2-Double Bond | Increases glucocorticoid activity. researchgate.net | Corticosteroids |

| 4,5-Double Bond | Essential for many corticosteroid activities. researchgate.net | Corticosteroids |

| C-4 Methylation | Influences A-ring conformation and metabolic stability. wikipedia.org | Anabolic Steroids |

| B-Ring | ||

| 6α-Halogenation | Enhances glucocorticoid and mineralocorticoid activity. researchgate.net | Corticosteroids |

| 9α-Halogenation | Enhances glucocorticoid and mineralocorticoid activity. researchgate.net | Corticosteroids |

| D-Ring/Side Chain | ||

| 17β-Hydroxyl | Essential for estrogenic activity. uomustansiriyah.edu.iq | Estrogens |

These established relationships provide a rational basis for the design of new (5α)-4,4-Dimethylcholestan-3-one analogues with potentially novel or enhanced biological activities.

Limited Public Data on Synthetic Methodologies and Structure-Activity Relationship of (5α)-4,4-Dimethylcholestan-3-one Analogues

A comprehensive review of available scientific literature reveals a significant scarcity of specific research focused on the synthetic methodologies and detailed structure-activity relationships (SAR) of analogues derived from (5α)-4,4-Dimethylcholestan-3-one. While the broader field of steroid chemistry is rich with studies on how structural modifications influence biological activity, dedicated research on this particular cholestane derivative, specifically concerning the stereochemistry at the C-3 and C-5 positions and the impact of side-chain alterations, is not readily found in the public domain.

The fundamental structure of (5α)-4,4-Dimethylcholestan-3-one presents a unique scaffold for medicinal chemistry exploration. The presence of gem-dimethyl groups at the C-4 position and the ketone at C-3, combined with the characteristic cholestane side chain, offers multiple points for synthetic modification. However, specific studies detailing the synthesis and subsequent biological evaluation of analogues with varied stereochemistry at C-3 and C-5 or with modified side chains are not extensively reported.

General principles of steroid SAR suggest that alterations to the A-ring, including the stereochemistry of substituents at C-3 and the configuration of the A/B ring junction (C-5), can profoundly impact a molecule's interaction with biological targets. Similarly, modifications to the C-17 side chain are a well-established strategy for modulating the activity of steroidal compounds. Despite these general principles, the specific outcomes of such modifications on (5α)-4,4-Dimethylcholestan-3-one analogues have not been the subject of detailed public investigation.

Consequently, a detailed article adhering to the requested outline, including data tables and specific research findings on the influence of C-3/C-5 stereochemistry and side-chain modifications for (5α)-4,4-Dimethylcholestan-3-one analogues, cannot be generated at this time due to the lack of available specific data in the scientific literature. Further research into the synthesis and biological properties of this class of compounds is required to elucidate their structure-activity relationships.

Advanced Analytical Techniques for 5α 4,4 Dimethylcholestan 3 One Characterization and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Profiling

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of sterols and their derivatives. nih.gov It is frequently the method of choice when high resolution is necessary to separate structurally similar sterols. nih.gov The coupling of gas chromatography with mass spectrometry provides a powerful tool for both the separation and identification of these compounds in complex mixtures. nih.govacs.org For GC analysis, sterols like (5α)-4,4-Dimethylcholestan-3-one, which are not inherently volatile, often require a derivatization step to increase their volatility and improve chromatographic performance. nih.govacs.org

Applications in Phytochemical Analysis

GC-MS is extensively used in phytochemical analysis to identify and profile sterols in various natural sources. who.intresearchgate.net For instance, 4,4-dimethylsterols have been identified in dietary sources such as vegetable oils, nuts, and cereals. nih.gov The analytical process typically involves extracting the lipids from the sample, followed by GC-MS analysis. nih.govnih.gov The identification of compounds is achieved by comparing the acquired mass spectra with established spectral libraries, such as those from the National Institute of Standards and Technology (NIST). who.intresearchgate.net

Research on subcutaneous fat from Iberian pigs successfully used GC-MS to identify six methylsterol compounds for the first time in such samples, including (3β,5α)-4,4-dimethyl-cholesta-8(14),24-dien-3-ol, a structurally related dimethylated sterol. nih.gov This highlights the capability of GC-MS to uncover novel compounds in complex biological matrices. The general workflow for this type of analysis is outlined in the table below.

Table 1: General GC-MS Workflow in Phytochemical Analysis

| Step | Description | Purpose |

| Extraction | Lipids, including sterols, are extracted from the sample matrix (e.g., plant tissue, animal fat) using appropriate solvents. nih.govnih.gov | To isolate the compounds of interest from the bulk sample. |

| Derivatization | The extracted sterols are chemically modified (e.g., silylation) to create more volatile derivatives. nih.govnih.gov | To make the compounds suitable for gas chromatography by increasing their volatility and thermal stability. |

| GC Separation | The derivatized sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the capillary column. nih.govmdpi.com | To separate individual compounds from the complex mixture before they enter the mass spectrometer. |

| MS Detection & Analysis | Separated compounds are ionized and fragmented. The mass spectrometer detects these fragments based on their mass-to-charge ratio (m/z). who.int | To generate a unique mass spectrum (fingerprint) for each compound. |

| Compound Identification | The obtained mass spectrum is compared against spectral databases (e.g., NIST, Wiley) to identify the compound. who.intresearchgate.net | To confirm the identity of the unknown compound based on its fragmentation pattern. |

Quantitative Analysis of Sterols and Derivatives

Beyond identification, GC-MS is a powerful tool for the quantitative analysis of sterols. This process determines the exact amount of a specific compound in a sample. nih.gov Quantification is typically achieved by using an internal standard—a known amount of a different compound added to the sample—to which the analyte's response is compared. nih.gov

In a study quantifying 4-methylsterols and 4,4-dimethylsterols, n-eicosanol was used as the internal standard for analysis by GC with a flame ionization detector (GC-FID), a common alternative detector for quantification. nih.gov For robust quantitative methods using GC-MS, key parameters such as the limit of detection (LOD) and limit of quantification (LOQ) are established. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. mdpi.com

Table 2: Key Parameters in Quantitative GC-MS Analysis

| Parameter | Definition | Typical Range Example (General) |

| Limit of Detection (LOD) | The lowest amount of a substance that can be distinguished from its absence. mdpi.com | 0.01–3.14 µg/kg mdpi.com |

| Limit of Quantification (LOQ) | The lowest amount of a substance that can be quantitatively determined with stated precision and accuracy. mdpi.com | 0.04–8.69 µg/kg mdpi.com |

| **Linearity (R²) ** | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. mdpi.com | > 0.99 mdpi.comeurl-pesticides.eu |

| Recovery (%) | The percentage of the true amount of a substance that is detected by the analytical method. mdpi.com | 70–113% mdpi.com |

Note: The values in the table are examples from a pesticide analysis study and serve to illustrate the concepts of LOD, LOQ, and other validation parameters.

Mass Fragmentation Patterns for Structural Elucidation

When a molecule of (5α)-4,4-Dimethylcholestan-3-one is analyzed by GC-MS using electron impact (EI) ionization, it breaks apart into characteristic fragment ions. The resulting mass spectrum serves as a molecular fingerprint. The fragmentation pattern provides crucial clues for structural elucidation. nih.govmiamioh.edu For (5α)-4,4-Dimethylcholestan-3-one, the molecular ion ([M]⁺) appears at a mass-to-charge ratio (m/z) of 414. nih.gov

The fragmentation of C-4 alkylated 5α-cholestan-3-ones is influenced by the steroid nucleus. nih.gov The presence of the ketone at C-3 and the dimethyl groups at C-4 directs the fragmentation pathways. Analysis of the mass spectrum for (5α)-4,4-Dimethylcholestan-3-one reveals several key ions that are useful for its identification. nih.gov

Table 3: Prominent Mass Spectral Peaks for (5α)-4,4-Dimethylcholestan-3-one

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Potential Fragment Identity |

| 414 | 3rd Highest | Molecular Ion [M]⁺ |

| 149 | Base Peak (Highest) | Characteristic fragment from the A/B ring system |

| 55 | 2nd Highest | Likely an aliphatic fragment |

Source: Data derived from PubChem. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural assignment of molecules like (5α)-4,4-Dimethylcholestan-3-one. It provides detailed information about the carbon-hydrogen framework, including connectivity and stereochemistry. researchgate.netnih.gov

1D and 2D NMR for Stereochemical and Connectivity Information

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) spectra, and two-dimensional (2D) NMR techniques are used to piece together the molecular puzzle.

The ¹H NMR spectrum is particularly powerful for determining the stereochemistry at key positions. For 3-oxosteroids, the configuration at the A/B ring junction (5α or 5β) can be distinguished by analyzing the signals of the protons in ring A. researchgate.net For instance, in the related 5α-cholestan-3-one, the proton at the 5α position appears as a multiplet at a characteristic chemical shift. researchgate.net This allows for unambiguous confirmation of the 5α stereochemistry in the target molecule.

¹³C NMR provides a map of all carbon atoms in the molecule, with the chemical shift of each carbon indicating its chemical environment. nih.govchemicalbook.com 2D NMR experiments, such as the ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment, correlate each proton signal with the carbon atom to which it is directly attached. nih.gov This definitively establishes the C-H connectivity throughout the steroid skeleton, confirming the placement of the carbonyl group at C-3 and the two methyl groups at the C-4 position.

Table 4: Comparative ¹H NMR Data for Distinguishing 5α/5β Stereochemistry in Cholestan-3-ones

| Proton | 5α-cholestan-3-one (Chemical Shift δ) | 5β-cholestan-3-one (Chemical Shift δ) | Significance |

| H-2 | ~2.2-2.4 ppm | ~2.4-2.5 ppm | The chemical shift and multiplicity patterns of ring A protons differ significantly between isomers. |

| H-4 | ~2.2-2.3 ppm | ~2.7-2.8 ppm | The spatial orientation of the A/B rings affects the magnetic environment of nearby protons. |

| H-5 | ~2.0 ppm | ~2.1 ppm | The distinct signals allow for clear differentiation of the 5α and 5β configurations. |

Note: This table is based on data for the parent compound 5α-cholestan-3-one and illustrates the principles used to confirm stereochemistry. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound by providing a highly accurate mass measurement. spectroscopyonline.com Unlike nominal mass spectrometry, which measures mass to the nearest whole number, HRMS can measure mass to several decimal places. frontagelab.com

For (5α)-4,4-Dimethylcholestan-3-one, the molecular formula is C₂₉H₅₀O. The nominal mass is 414. However, its calculated monoisotopic (exact) mass is 414.386166214 Da. nih.gov An HRMS instrument measures the mass of the molecule with very high accuracy, typically with an error of less than 5 parts per million (ppm). spectroscopyonline.comrsc.org This level of precision is often sufficient to confirm a single, unique elemental formula, ruling out other potential formulas that might have the same nominal mass. frontagelab.com This is especially important when analyzing samples from complex biological matrices where interferences are common. spectroscopyonline.com

Table 5: Accurate Mass Data for (5α)-4,4-Dimethylcholestan-3-one

| Property | Value | Significance |

| Molecular Formula | C₂₉H₅₀O | The elemental composition of the molecule. |

| Nominal Mass | 414 | Integer mass of the most abundant stable isotopes. |

| Monoisotopic (Exact) Mass | 414.386166214 Da | The calculated mass using the most abundant isotope of each element. nih.gov |

| Measured Accurate Mass | Typically within ± 5 ppm of the exact mass | Experimental verification of the exact mass, which confirms the elemental formula. spectroscopyonline.comrsc.org |

This accurate mass measurement provides a high degree of confidence in the identification of (5α)-4,4-Dimethylcholestan-3-one and is a powerful tool for distinguishing it from other isobaric (same nominal mass) compounds. frontagelab.com

Chromatographic Separation Techniques (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are pivotal analytical techniques for the separation, characterization, and quantification of (5α)-4,4-Dimethylcholestan-3-one and related steroidal compounds. These methods offer high resolution and sensitivity, making them suitable for analyzing complex biological and synthetic mixtures. The separation is typically achieved using reversed-phase chromatography, where the stationary phase is nonpolar, and the mobile phase is polar.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of sterols and their derivatives. For compounds like (5α)-4,4-Dimethylcholestan-3-one, which are hydrophobic, reversed-phase columns such as C18 or RP-18 are commonly employed. tandfonline.com The choice of mobile phase is critical for achieving optimal separation. Typically, mixtures of acetonitrile (B52724), methanol (B129727), and water are used in gradient elution modes to effectively resolve compounds with varying polarities. nih.gov

One of the challenges in the analysis of sterols is their detection, as many, including cholesterol, lack strong chromophores, resulting in low ultraviolet (UV) absorption. tandfonline.com However, the ketone group in (5α)-4,4-Dimethylcholestan-3-one allows for more sensitive UV detection compared to non-ketonic sterols. To overcome solubility issues and improve peak shape, analyses are often performed at elevated temperatures, for instance, up to 60°C. tandfonline.com

A study on the analysis of oxysterols, which are structurally similar to cholestanone derivatives, utilized a C18 reversed-phase column with a gradient of acetonitrile and aqueous phosphoric acid at an elevated temperature to achieve separation in under 15 minutes. tandfonline.com

Interactive Data Table: HPLC Conditions for Sterol-Related Compounds

Ultra-High-Performance Liquid Chromatography (UPLC/UHPLC)

UPLC, also known as UHPLC, represents a significant advancement over traditional HPLC, offering faster analysis times and superior resolution by utilizing columns with sub-2 µm particle sizes. jasco-global.comjascoinc.com This enhanced resolving power is particularly beneficial for separating structurally similar steroids and their isomers, which often co-elute in standard HPLC systems. lcms.cz

For the analysis of ketosteroids, UPLC is frequently coupled with tandem mass spectrometry (UPLC-MS/MS), which provides exceptional sensitivity and specificity. acs.orgnih.gov The mobile phases often consist of acetonitrile and water or methanol and water, with additives like formic acid or ammonium (B1175870) fluoride (B91410) to improve ionization efficiency for mass spectrometry detection. acs.orgmedrxiv.org

In some cases, derivatization of the ketone group is employed to enhance detection sensitivity. acs.org For instance, Girard P derivatization specifically targets keto-groups, improving the ionization efficiency of compounds like (5α)-4,4-Dimethylcholestan-3-one in electrospray ionization mass spectrometry. nih.gov A UHPLC method for sterol analysis demonstrated baseline separation of campesterol (B1663852) and stigmasterol (B192456) using a C18 column with 1.9 µm particles and a mobile phase of acetonitrile/water and tetrahydrofuran (B95107) (THF). jasco-global.comjascoinc.com This highlights the capability of UPLC to resolve closely related sterol structures.

Interactive Data Table: UPLC/UHPLC Conditions for Sterol and Ketosteroid Analysis

Future Research Perspectives on 5α 4,4 Dimethylcholestan 3 One

Unraveling Complex Biosynthetic Networks and Regulatory Mechanisms

The biosynthesis of sterols is a complex and energy-intensive process involving a cascade of enzymatic reactions. nih.gov (5α)-4,4-Dimethylcholestan-3-one is a product of the demethylation of 4,4-dimethylsterols, a critical step in the conversion of lanosterol (B1674476) to cholesterol. acs.org The enzymes responsible for this demethylation include sterol-4α-methyl oxidase (SMO), 3β-hydroxysteroid dehydrogenase/C4-decarboxylase (C4D), and sterone ketoreductase (SKR). mdpi.com Future research should aim to precisely delineate the kinetics and substrate specificity of these enzymes with respect to (5α)-4,4-Dimethylcholestan-3-one. Understanding the flux through this specific point in the pathway is crucial.

| Enzyme Class | Specific Enzymes | Role in relation to (5α)-4,4-Dimethylcholestan-3-one |

| Sterol Demethylases | Sterol-4α-methyl oxidase (SMO) | Catalyzes the initial oxidative steps in the removal of the C4-methyl groups from precursors of (5α)-4,4-Dimethylcholestan-3-one. mdpi.commdpi.comnih.gov |

| 3β-hydroxysteroid dehydrogenase/C4-decarboxylase (C4D) | Involved in the decarboxylation step following oxidation by SMO. mdpi.com | |

| Sterone ketoreductase (SKR) | Catalyzes the reduction of the 3-keto group, a step intertwined with the demethylation process. mdpi.com |

Elucidating Specific Molecular Targets and Signaling Pathways

Beyond its role as a biosynthetic intermediate, (5α)-4,4-Dimethylcholestan-3-one may possess intrinsic biological activities. Sterols are not merely structural components of membranes; they can also act as signaling molecules. tandfonline.com A significant avenue for future research is the identification of specific molecular targets for this compound. This could involve screening for its ability to bind to and modulate the activity of various receptors, enzymes, and other proteins.

Recent studies have highlighted that sterol intermediates can have distinct biological functions and regulate different gene regulatory pathways. biorxiv.org For example, some 4,4-dimethylated sterols have been shown to have effects on eukaryotic cells. nih.gov Investigating whether (5α)-4,4-Dimethylcholestan-3-one can influence signaling pathways related to cell proliferation, inflammation, or apoptosis is a promising research direction. Techniques such as affinity chromatography coupled with mass spectrometry could be employed to pull down interacting proteins from cell lysates, providing unbiased identification of potential binding partners.

Furthermore, exploring its impact on nuclear receptors, which are known to be regulated by various lipid molecules, would be of great interest. The liver X receptors (LXRs) and farnesoid X receptor (FXR) are key regulators of lipid and cholesterol metabolism, and their modulation by sterol intermediates is an active area of research. Determining if (5α)-4,4-Dimethylcholestan-3-one can act as a ligand for these or other nuclear receptors could reveal novel signaling roles.

Development of Advanced Synthetic Strategies for Novel Analogues

The synthesis of analogues of (5α)-4,4-Dimethylcholestan-3-one is a crucial step towards understanding its structure-activity relationships and developing potential therapeutic agents. While the synthesis of the parent compound has been described, the development of versatile and efficient synthetic routes to a variety of analogues remains a key objective. cdnsciencepub.com

Multicomponent reactions, such as the Ugi condensation, have been successfully employed to create libraries of 4,4-dimethyl sterol analogues with diverse side chains. nih.gov This approach could be adapted to generate a range of derivatives of (5α)-4,4-Dimethylcholestan-3-one. By modifying the side chain and other functional groups on the sterol scaffold, it would be possible to probe the structural requirements for any observed biological activity. These novel analogues could then be screened in various biological assays to identify compounds with enhanced potency or selectivity for specific molecular targets.

The development of synthetic sterols with tailored properties is a growing field. uni-muenchen.de Computational modeling can be used in conjunction with synthetic chemistry to design analogues with predicted binding affinities for target proteins. This synergy between in silico design and chemical synthesis can accelerate the discovery of novel bioactive molecules based on the (5α)-4,4-Dimethylcholestan-3-one scaffold.

Application of Multi-Omics Approaches in Sterol Research

The advent of multi-omics technologies provides a powerful toolkit for dissecting the complex roles of molecules like (5α)-4,4-Dimethylcholestan-3-one in biological systems. ufz.de An integrated approach combining lipidomics, transcriptomics, proteomics, and metabolomics can offer a holistic view of the cellular response to this specific sterol intermediate.

Lipidomics can be used to precisely quantify the levels of (5α)-4,4-Dimethylcholestan-3-one and other related sterols in different tissues and cellular compartments under various physiological and pathological conditions. nih.govcreative-proteomics.com This can provide insights into the dynamics of its metabolism and its correlation with disease states.

Transcriptomics , through techniques like RNA sequencing, can reveal changes in gene expression in response to elevated or depleted levels of (5α)-4,4-Dimethylcholestan-3-one. nih.govnih.gov This could identify downstream signaling pathways and regulatory networks that are influenced by this molecule. For example, analyzing the transcriptome of cells treated with this compound could reveal upregulation or downregulation of genes involved in lipid metabolism, cell cycle control, or immune responses.

Proteomics can identify changes in protein expression and post-translational modifications, providing a functional context to the transcriptomic data. Identifying proteins whose levels or activity are altered by (5α)-4,4-Dimethylcholestan-3-one can help to pinpoint its mechanism of action.

Metabolomics can provide a broader picture of the metabolic perturbations caused by alterations in the levels of (5α)-4,4-Dimethylcholestan-3-one, connecting its role in sterol biosynthesis to other metabolic pathways.

By integrating these multi-omics datasets, researchers can construct comprehensive models of the biological functions of (5α)-4,4-Dimethylcholestan-3-one, moving beyond its identity as a simple intermediate to a potentially significant player in cellular physiology.

| Omics Approach | Potential Application in (5α)-4,4-Dimethylcholestan-3-one Research |

| Lipidomics | Quantitative analysis of (5α)-4,4-Dimethylcholestan-3-one and related sterol intermediates in various biological samples. nih.govcreative-proteomics.com |

| Transcriptomics | Identification of genes and pathways regulated by (5α)-4,4-Dimethylcholestan-3-one. nih.govnih.gov |

| Proteomics | Analysis of protein expression and modification changes in response to (5α)-4,4-Dimethylcholestan-3-one. |

| Metabolomics | Characterization of the broader metabolic impact of altered (5α)-4,4-Dimethylcholestan-3-one levels. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4,4-Dimethylcholestan-3-one, (5α)-, and what yields can researchers expect?

- Methodology : The synthesis of 4,4-Dimethylcholestan-3-one derivatives often involves carbenoid insertion via azidoformate thermolysis. For example, diazoacetate decomposition (e.g., from 4,4,10β-trimethyl-furaldehyde-3β-ol) can yield target compounds, though yields may vary (e.g., 8%–22% in specific thermolytic conditions). Replication requires strict control of reaction parameters (temperature, solvent purity) and validation via NMR or GC-MS .

- Key Data : Lower yields in cholestane series compared to lanostanol derivatives highlight steric effects from the dimethyl group .

Q. How should researchers characterize the purity and structural identity of 4,4-Dimethylcholestan-3-one, (5α)-?

- Methodology : Use a combination of:

- GC-MS : To identify major fragments (e.g., m/z 217.0, 218.0) and compare with spectral libraries .

- NMR : Analyze methyl group resonances (e.g., δ 0.68–1.29 ppm for cholestane backbone protons) and carbonyl signals (δ ~210 ppm for ketone groups) .

- Melting Point : Confirm consistency with literature values (76–78°C) using calibrated equipment .

Q. What safety protocols are essential when handling 4,4-Dimethylcholestan-3-one, (5α)-?

- Methodology :

- PPE : Wear fire-resistant impervious gloves (EN 374/EU 89/686 compliant), safety goggles (EN 166), and lab coats. Avoid skin contact due to potential acute toxicity .

- Ventilation : Use fume hoods for powder handling to prevent aerosol formation .

- Storage : Keep in airtight containers at 2–8°C in dry, ventilated areas away from oxidizers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields for 4,4-Dimethylcholestan-3-one derivatives?

- Methodology :

- Replicate Conditions : Ensure exact replication of solvent systems (e.g., benzene vs. toluene) and catalyst purity .

- Analytical Validation : Cross-check product ratios using HPLC or TLC with UV/fluorescence detection to identify side products .

- Computational Modeling : Apply DFT calculations to predict steric hindrance effects from the 4,4-dimethyl group on reaction pathways .

Q. What experimental approaches can determine the stability of 4,4-Dimethylcholestan-3-one under varying pH and temperature conditions?

- Methodology :

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC-UV at 254 nm .

- pH Studies : Dissolve the compound in buffered solutions (pH 2–12) and analyze structural integrity via FT-IR for ketone group retention .

Q. How can contradictory data on the compound’s bioactivity (e.g., enzyme inhibition vs. inertness) be reconciled?

- Methodology :

- Dose-Response Assays : Test across a concentration gradient (1 nM–100 µM) to identify threshold effects .

- Structural Analog Comparison : Compare activity with 5α-cholestane derivatives lacking the 4,4-dimethyl group to isolate steric contributions .

- Meta-Analysis : Use systematic reviews to assess study biases (e.g., cell line variability, solvent interference) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.